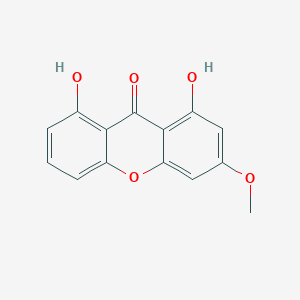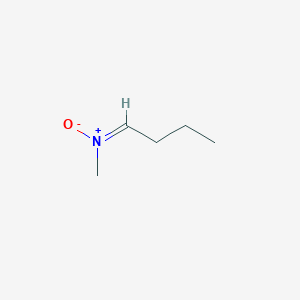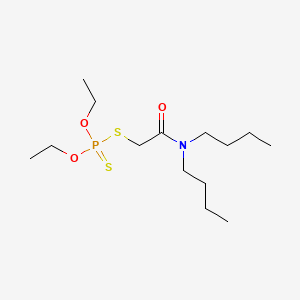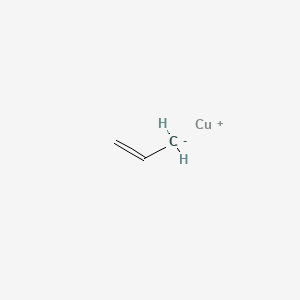
copper(1+);prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Copper(II) complexes and copper oxides.
Reduction: Metallic copper and copper hydrides.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+);prop-1-ene has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.
Mechanism of Action
The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.
Comparison with Similar Compounds
Similar Compounds
Copper(1+);ethene: Similar coordination compound with ethene as the ligand.
Copper(1+);but-1-ene: Coordination compound with but-1-ene as the ligand.
Copper(1+);prop-2-ene: Coordination compound with prop-2-ene as the ligand.
Uniqueness
Copper(1+);prop-1-ene is unique due to its specific ligand (prop-1-ene), which imparts distinct reactivity and stability compared to other copper(I) complexes. The presence of the prop-1-ene ligand allows for unique interactions and transformations that are not observed with other ligands.
Properties
CAS No. |
37974-18-8 |
|---|---|
Molecular Formula |
C3H5Cu |
Molecular Weight |
104.62 g/mol |
IUPAC Name |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI Key |
CSHQDFGRFMLWRA-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


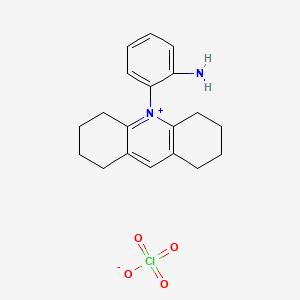
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
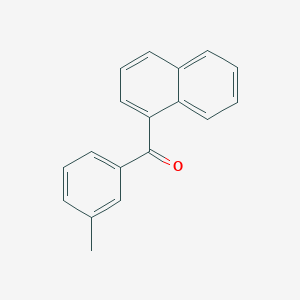
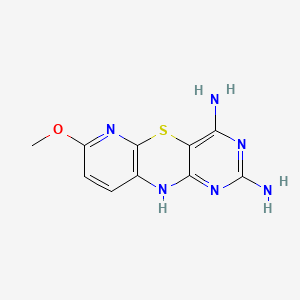
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
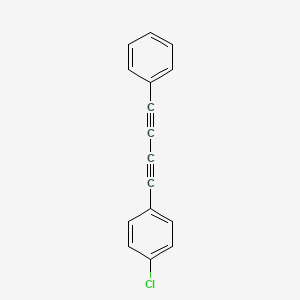
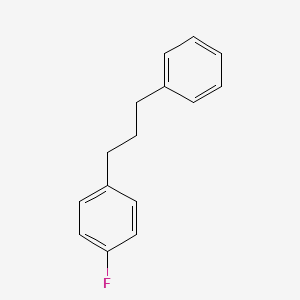

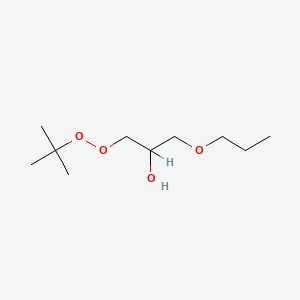
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
